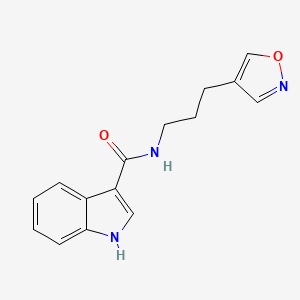

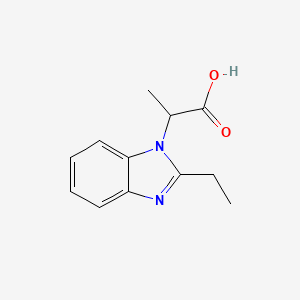

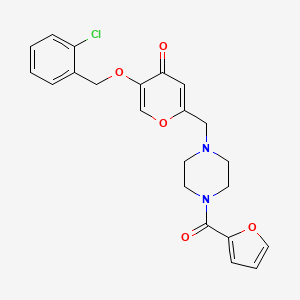

![molecular formula C25H23N5O5 B2368547 (E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione CAS No. 900013-28-7](/img/structure/B2368547.png)

(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Receptor Affinity and Molecular Studies

Compounds similar to the queried chemical structure, particularly those with a purine-2,4-dione or purine-2,4,8-trione nucleus, have been studied for their affinity for serotoninergic and dopaminergic receptors. These compounds, especially those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, exhibit a range of receptor activities. Some have been identified as potent ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors, with additional affinity for dopamine D2 receptors. Preliminary pharmacological studies suggest potential applications in treating anxiety and depression (Zagórska et al., 2015).

Dual-Target Directed Ligands

Similar compounds have been designed as dual-target-directed ligands, combining adenosine receptor antagonistic activity with inhibition of monoamine oxidase B (MAO-B). This research has led to the development of compounds showing promise for neurodegenerative diseases, particularly Parkinson's disease, by providing symptomatic relief as well as potentially disease-modifying effects (Załuski et al., 2019).

Synthesis and Pharmacological Evaluation

Research into the synthesis of derivatives and their pharmacological evaluation has revealed that certain N-8-arylpiperazinylpropyl derivatives exhibit potent ligands for 5-HT(1A) receptors. These derivatives have demonstrated anxiolytic-like and antidepressant-like activity in preclinical studies, suggesting their potential use in mental health treatments (Zagórska et al., 2009).

Receptor Affinity and Enzyme Activity

Studies on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have examined their receptor affinity and inhibitory potencies for enzymes like phosphodiesterases PDE4B1 and PDE10A. These studies aid in understanding the structure-activity relationships essential for receptor and enzyme activity, potentially contributing to the development of drugs targeting specific neurological disorders (Zagórska et al., 2016).

Antiviral Activity

Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has identified compounds with selective inhibitory effects on the replication of ortho- and paramyxoviruses. These findings indicate the potential of such compounds in the development of new antiviral drugs (Golankiewicz et al., 1995).

Properties

IUPAC Name |

(8E)-6-benzyl-8-[(3,4-dimethoxyphenyl)methylidene]-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O5/c1-27-21-20(23(32)28(2)25(27)33)30-17(12-16-10-11-18(34-3)19(13-16)35-4)22(31)29(24(30)26-21)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQFINJASCTOHM-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC(=C(C=C4)OC)OC)C(=O)N(C3=N2)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC(=C(C=C4)OC)OC)/C(=O)N(C3=N2)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

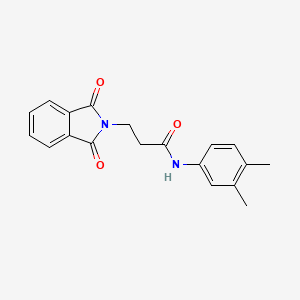

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2368470.png)

![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)

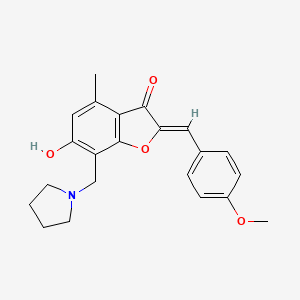

![2-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2368481.png)

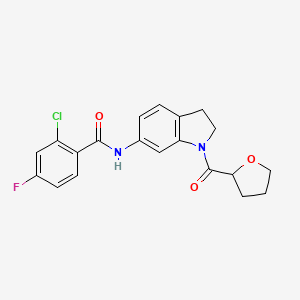

![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)